molecular formula C25H20ClNO4 B11585220 N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-3-methylphenoxy)propanamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-3-methylphenoxy)propanamide

Cat. No.: B11585220
M. Wt: 433.9 g/mol
InChI Key: PAZVASQSSZIALD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-3-methylphenoxy)propanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-3-methylphenoxy)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.

    Amidation: The final step involves the reaction of the benzofuran derivative with 2-(4-chloro-3-methylphenoxy)propanoic acid in the presence of coupling agents like EDCI or DCC to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-3-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-3-methylphenoxy)propanamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzoylbenzofuran and 3-benzoylbenzofuran.

    Phenoxypropanamides: Compounds like 2-(4-chlorophenoxy)propanamide.

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-3-methylphenoxy)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-3-methylphenoxy)propanamide

InChI

InChI=1S/C25H20ClNO4/c1-15-14-18(12-13-20(15)26)30-16(2)25(29)27-22-19-10-6-7-11-21(19)31-24(22)23(28)17-8-4-3-5-9-17/h3-14,16H,1-2H3,(H,27,29)

InChI Key

PAZVASQSSZIALD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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